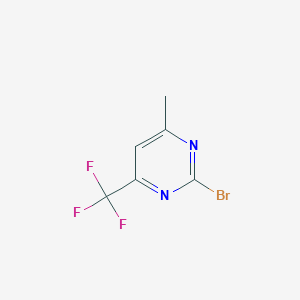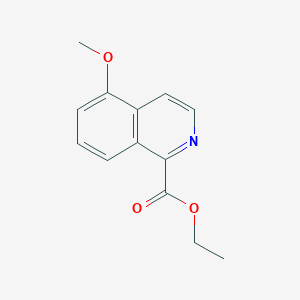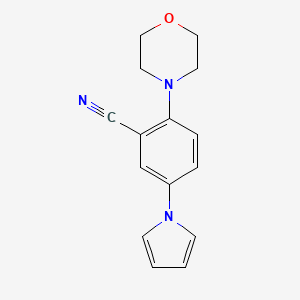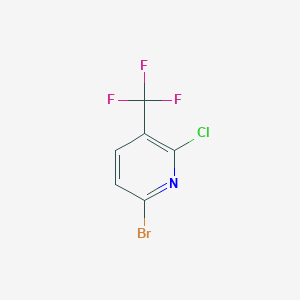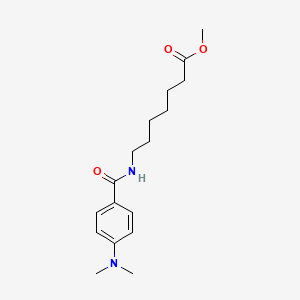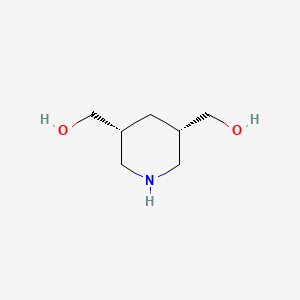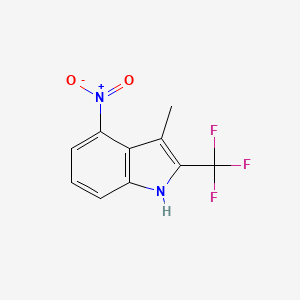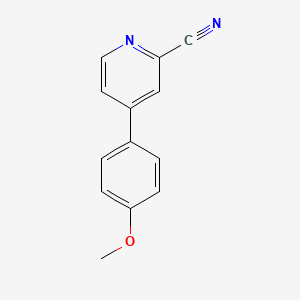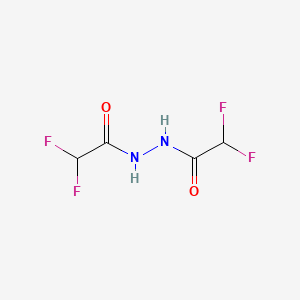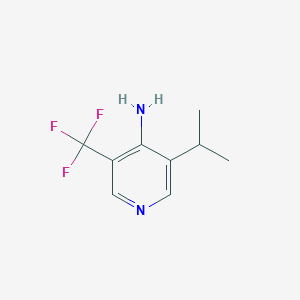
3-(1-Aminobutyl)-2-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Aminobutyl)-2-methylaniline is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with an aminobutyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminobutyl)-2-methylaniline typically involves the alkylation of 2-methylaniline with 1-bromobutane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
2-Methylaniline+1-BromobutaneK2CO3,Refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
3-(1-Aminobutyl)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines with reduced functional groups.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
3-(1-Aminobutyl)-2-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(1-Aminobutyl)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3-(1-Aminobutyl)aniline: Similar structure but lacks the methyl group on the benzene ring.
2-Methyl-3-(1-aminopropyl)aniline: Similar structure but with a shorter alkyl chain.
3-(1-Aminobutyl)-4-methylaniline: Similar structure but with the methyl group in a different position.
Uniqueness
3-(1-Aminobutyl)-2-methylaniline is unique due to the specific positioning of the aminobutyl and methyl groups on the benzene ring
特性
分子式 |
C11H18N2 |
|---|---|
分子量 |
178.27 g/mol |
IUPAC名 |
3-(1-aminobutyl)-2-methylaniline |
InChI |
InChI=1S/C11H18N2/c1-3-5-11(13)9-6-4-7-10(12)8(9)2/h4,6-7,11H,3,5,12-13H2,1-2H3 |
InChIキー |
YSCAXEARBJUOCO-UHFFFAOYSA-N |
正規SMILES |
CCCC(C1=C(C(=CC=C1)N)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


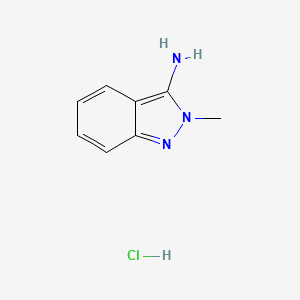
![3-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12972390.png)
